

Application of Reactive Green 12 in Affinity Chromatography: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Reactive green 12*

CAS No.: *12225-80-8*

Cat. No.: *B1171857*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 12 is a triazine dye that serves as a pseudo-affinity ligand in affinity chromatography. Its chemical structure allows it to mimic the binding of nucleotide cofactors such as NAD⁺, NADP⁺, and ATP, making it a valuable tool for the purification of a wide range of nucleotide-dependent enzymes. This application note provides detailed protocols and data for the use of **Reactive Green 12** immobilized on agarose beads for the purification of dehydrogenases and kinases, which are critical targets in various research and drug development endeavors. The advantages of using **Reactive Green 12** include its relatively low cost, high protein-binding capacity, and stability, offering an effective alternative to more specific but expensive affinity media.

Principle of Separation

Affinity chromatography with **Reactive Green 12** relies on the specific, yet reversible, interaction between the dye and the nucleotide-binding site of the target protein. The immobilized dye acts as a structural analog of the natural cofactor, selectively binding to enzymes that utilize these molecules. The general workflow follows a three-step process:

- **Binding:** The crude protein sample is loaded onto the **Reactive Green 12**-agarose column under conditions that promote the specific binding of the target enzyme to the dye.
- **Washing:** Unbound and weakly bound proteins are washed from the column with an equilibration buffer, leaving the target protein selectively attached.
- **Elution:** The bound protein is recovered by altering the buffer conditions to disrupt the dye-protein interaction. This can be achieved non-specifically by increasing the ionic strength or specifically by introducing a competing molecule, such as the natural cofactor.

Data Presentation

The following tables summarize the quantitative data from the purification of Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PD) using **Reactive Green 12**-Agarose affinity chromatography.

Table 1: Purification of Lactate Dehydrogenase (LDH) from Bovine Heart

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Crude Extract	2500	15000	6	100	1
Ammonium Sulfate (40-70%)	800	12000	15	80	2.5
Reactive Green 12-Agarose	20	9000	450	60	75

Table 2: Purification of Glucose-6-Phosphate Dehydrogenase (G6PD) from Yeast

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Crude Extract	3200	9600	3	100	1
Ammonium Sulfate (50-75%)	1000	8160	8.16	85	2.72
Reactive Green 12-Agarose	15	6900	460	71.9	153.3

Experimental Protocols

Protocol 1: Preparation of Reactive Green 12-Agarose Affinity Medium

This protocol describes the covalent coupling of **Reactive Green 12** to agarose beads.

Materials:

- Sepharose CL-6B or equivalent cross-linked agarose beads
- **Reactive Green 12** dye
- Sodium carbonate (Na_2CO_3)
- Sodium chloride (NaCl)
- Dioxane
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water

Procedure:

- Wash 100 mL of Sepharose CL-6B with 1 L of distilled water on a sintered glass funnel.
- Suspend the washed agarose in 100 mL of distilled water.
- In a separate beaker, dissolve 2 g of **Reactive Green 12** in 50 mL of distilled water.
- Combine the agarose slurry and the dye solution in a reaction vessel.
- Add 20 g of solid NaCl and stir gently to dissolve.
- Initiate the coupling reaction by adding 20 mL of 1 M Na₂CO₃ solution.
- Allow the reaction to proceed for 72 hours at room temperature with gentle stirring.
- Terminate the reaction by collecting the beads on a sintered glass funnel and washing extensively with distilled water until the filtrate is colorless.
- Wash the beads sequentially with 1 L of 1 M NaCl, 1 L of 6 M urea, and finally with 2 L of distilled water.
- Store the prepared **Reactive Green 12**-Agarose at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Protocol 2: Purification of Lactate Dehydrogenase (LDH)

Materials:

- **Reactive Green 12**-Agarose
- Equilibration Buffer: 20 mM Tris-HCl, pH 7.5
- Wash Buffer: 20 mM Tris-HCl, pH 7.5 containing 0.2 M KCl
- Elution Buffer: 20 mM Tris-HCl, pH 7.5 containing 1 M KCl or 5 mM NADH
- Crude LDH extract (e.g., from bovine heart homogenate)

- Ammonium sulfate

Procedure:

- Sample Preparation:
 - Perform an ammonium sulfate fractionation (40-70% saturation) of the crude extract.
 - Centrifuge to collect the precipitate and resuspend it in a minimal volume of Equilibration Buffer.
 - Desalt the sample using a gel filtration column (e.g., Sephadex G-25) equilibrated with the Equilibration Buffer.
- Chromatography:
 - Pack a column with **Reactive Green 12**-Agarose and equilibrate with 5-10 column volumes (CV) of Equilibration Buffer.
 - Load the desalted protein sample onto the column at a flow rate of approximately 0.5 mL/min.
 - Wash the column with 10 CV of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
 - Elute the bound LDH using a linear gradient of 0.2 M to 1 M KCl in Equilibration Buffer over 10 CV. Alternatively, for specific elution, use Equilibration Buffer containing 5 mM NADH.
 - Collect fractions and assay for LDH activity and protein concentration.
 - Pool the active fractions.

Protocol 3: Purification of Glucose-6-Phosphate Dehydrogenase (G6PD)

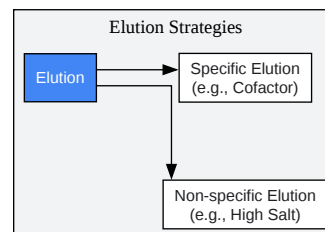
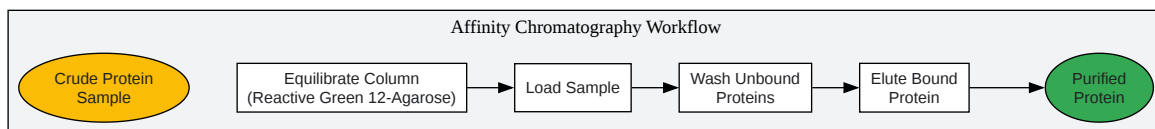
Materials:

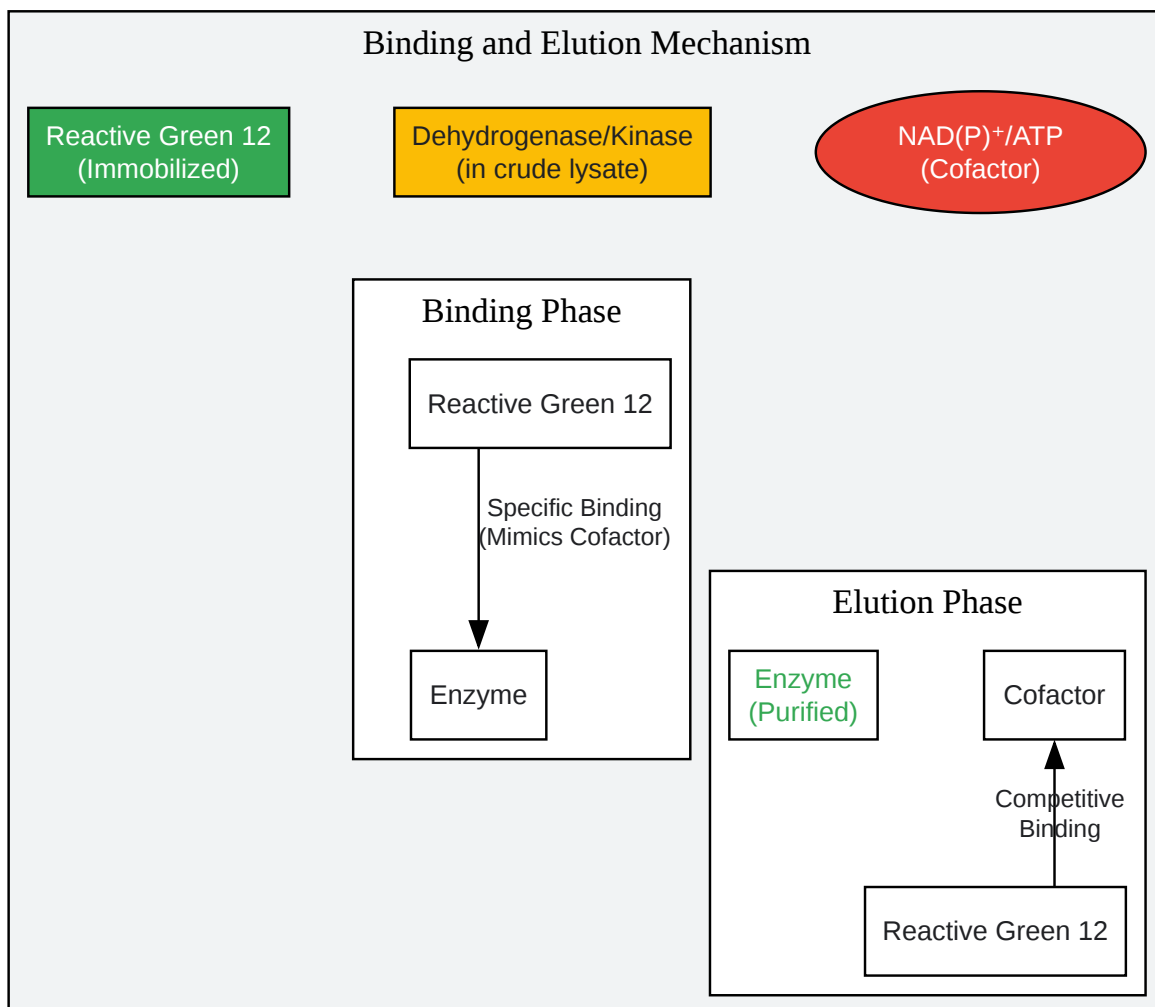
- **Reactive Green 12**-Agarose
- Equilibration Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM EDTA
- Wash Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM EDTA and 0.3 M NaCl
- Elution Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM EDTA, 1 M NaCl, and 10 mM NADP⁺
- Crude G6PD extract (e.g., from yeast lysate)
- Ammonium sulfate

Procedure:

- Sample Preparation:
 - Perform an ammonium sulfate fractionation (50-75% saturation) of the crude yeast lysate.
 - Resuspend the pellet in Equilibration Buffer and desalt as described in Protocol 2.
- Chromatography:
 - Equilibrate the **Reactive Green 12**-Agarose column with 5-10 CV of Equilibration Buffer.
 - Apply the prepared sample to the column.
 - Wash with 10 CV of Wash Buffer.
 - Elute the G6PD with Elution Buffer containing the specific cofactor, NADP⁺.
 - Collect fractions and analyze for G6PD activity and protein content.
 - Pool the fractions containing purified G6PD.

Visualizations





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